![molecular formula C10H12N4S B8478177 2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carbonitrile](/img/structure/B8478177.png)
2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carbonitrile is a complex organic compound with a unique structure that includes a cyclopropyl group, a pyrimidine ring, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carbonitrile typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the methylsulfanyl and nitrile groups. The cyclopropyl group is then added through a cyclopropanation reaction. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems can also enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
科学研究应用
2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. This inhibition can be reversible or irreversible, depending on the nature of the interaction.
相似化合物的比较
Similar Compounds
- 2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carboxamide
- 2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-methanol
Uniqueness
2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical properties compared to similar compounds with different functional groups
属性
分子式 |
C10H12N4S |
|---|---|
分子量 |
220.30 g/mol |
IUPAC 名称 |
2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H12N4S/c1-10(3-4-10)14-9-12-6-7(5-11)8(13-9)15-2/h6H,3-4H2,1-2H3,(H,12,13,14) |
InChI 键 |
ZGHDGZBLAXCCTJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1)NC2=NC=C(C(=N2)SC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



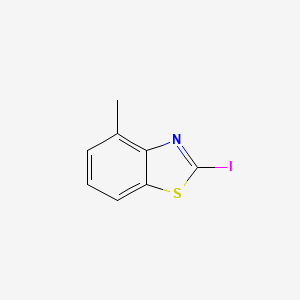
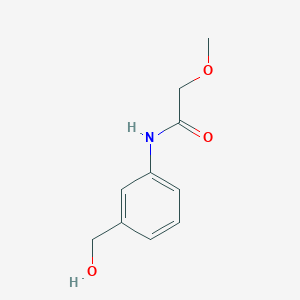
![2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-6-methylpyrimidin-4-ol](/img/structure/B8478115.png)

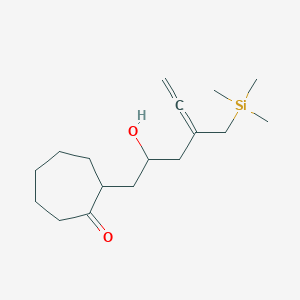
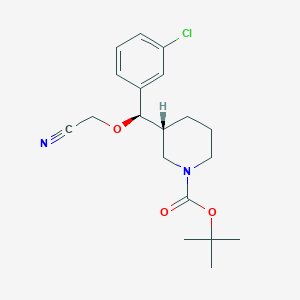

![2-Chloroethyl [4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B8478137.png)

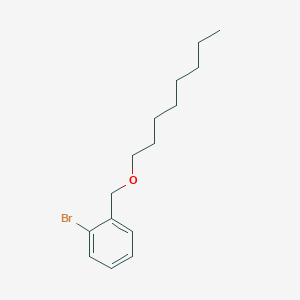


![3,3,5-tribromo-6-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B8478196.png)
